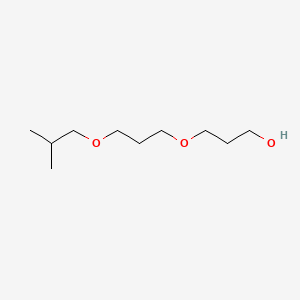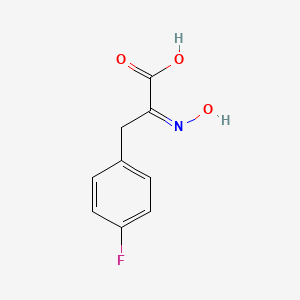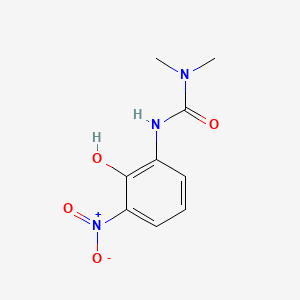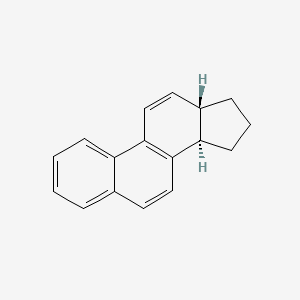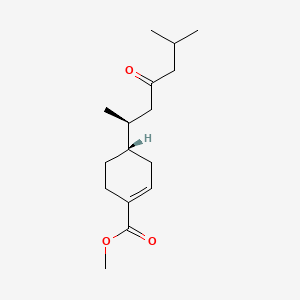
Epi juvabione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi juvabione, also known as (+)-epijuvabione, is a natural sesquiterpene that exhibits insect juvenile hormone activity. It is a diastereomer of juvabione and is found in the wood of true firs of the genus Abies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of epi juvabione involves several steps, including the use of (+)-norcamphor as a chiral precursor. The key steps include a lipase-mediated kinetic ester-hydrolysis reaction and a cyclopropane ring-expansion reaction . Another method involves the use of sequential Ir-catalyzed hydrogenations to construct the two adjacent stereogenic centers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for industrial use. The use of chiral catalysts and stereoselective reactions are crucial for maintaining the compound’s activity.
Analyse Chemischer Reaktionen
Types of Reactions: Epi juvabione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sesquiterpene structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include Ir-catalysts for hydrogenation, lipase enzymes for ester-hydrolysis, and various organic solvents such as dichloromethane and tetrahydrofuran .
Major Products: The major products formed from these reactions include various intermediates that retain the sesquiterpene structure, ultimately leading to the formation of this compound and its diastereomers .
Wissenschaftliche Forschungsanwendungen
Epi juvabione has several scientific research applications due to its juvenile hormone activity. It is used in:
Chemistry: As a model compound for studying sesquiterpene synthesis and stereoselective reactions.
Biology: In research on insect development and reproduction, as it mimics juvenile hormone activity.
Wirkmechanismus
Epi juvabione is similar to other juvenile hormone analogues (juvenoids) such as juvabione, todomatuic acid, and dehydrojuvabione. These compounds share a sesquiterpene structure and exhibit juvenile hormone activity. this compound is unique in its specific stereochemistry, which influences its biological activity and effectiveness .
Vergleich Mit ähnlichen Verbindungen
- Juvabione
- Todomatuic acid
- Dehydrojuvabione
Epi juvabione’s unique stereochemistry and its ability to mimic juvenile hormone activity make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
26462-72-6 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
methyl (4S)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
IIWNDLDEVPJIBT-QWHCGFSZSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)CC(C)C)[C@H]1CCC(=CC1)C(=O)OC |
Kanonische SMILES |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)

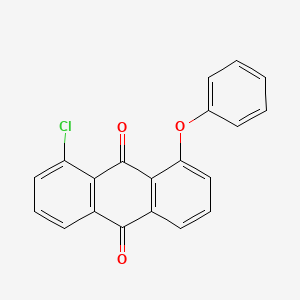
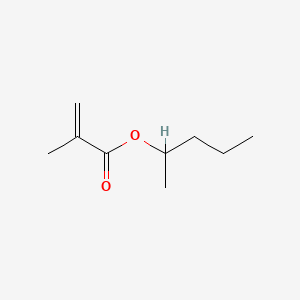
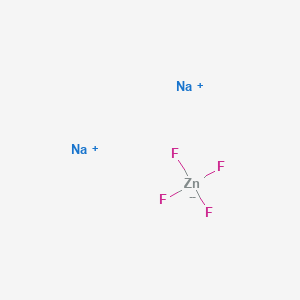
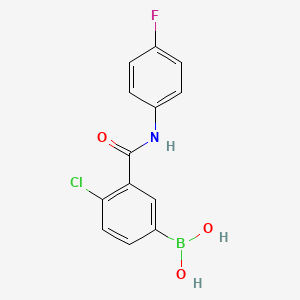
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
